molecular formula C29H37N2O9- B14780975 1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate

1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate

Cat. No.: B14780975
M. Wt: 557.6 g/mol
InChI Key: LGHHBJVGSWYBEX-UHFFFAOYSA-M
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Description

1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate is a complex organic compound with a unique structure that includes a fluorenyl group and multiple ether and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate typically involves the reaction of fluorenyl derivatives with polyether and amide linkages. One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protected amino acids, which are reacted with polyether chains under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers, which can efficiently handle the complex sequence of reactions required. The use of solid-phase synthesis techniques is also common, allowing for the stepwise assembly of the compound on a solid support, followed by cleavage and purification .

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorenyl group can intercalate into DNA, affecting gene expression and protein synthesis. Additionally, the compound can form stable complexes with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate is unique due to its combination of fluorenyl, ether, and amide functionalities, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C29H37N2O9-

Molecular Weight

557.6 g/mol

IUPAC Name

2-[2-[3-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]acetate

InChI

InChI=1S/C29H38N2O9/c32-27(20-39-21-28(33)34)30-11-5-13-36-15-17-38-18-16-37-14-6-12-31-29(35)40-19-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34)/p-1

InChI Key

LGHHBJVGSWYBEX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)COCC(=O)[O-]

Origin of Product

United States

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